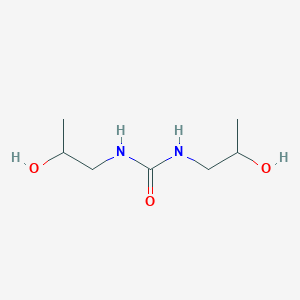
Urea, N,N'-bis(2-hydroxypropyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Urea, N,N’-bis(2-hydroxypropyl)-: is a chemical compound with the molecular formula C7H16N2O3 and a molecular weight of 176.21354 g/mol . It is a derivative of urea where two hydroxypropyl groups are attached to the nitrogen atoms of the urea molecule. This compound is known for its various applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Urea, N,N’-bis(2-hydroxypropyl)- can be synthesized through the reaction of urea with 2-hydroxypropylamine under controlled conditions. The reaction typically involves heating the reactants in the presence of a catalyst to facilitate the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of Urea, N,N’-bis(2-hydroxypropyl)- involves large-scale reactors where urea and 2-hydroxypropylamine are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Urea, N,N’-bis(2-hydroxypropyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions to yield different derivatives.
Substitution: The hydroxypropyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted urea derivatives .
Applications De Recherche Scientifique
Chemistry: Urea, N,N’-bis(2-hydroxypropyl)- is used as a building block in the synthesis of various organic compounds. It serves as an intermediate in the production of polymers and other complex molecules .
Biology: In biological research, this compound is utilized in the study of enzyme interactions and protein modifications. It can act as a stabilizing agent for proteins and enzymes .
Medicine: It is also explored for its role in developing biodegradable polymers for medical use .
Industry: In industrial applications, Urea, N,N’-bis(2-hydroxypropyl)- is used in the formulation of coatings, adhesives, and resins. Its unique properties make it suitable for enhancing the performance of these materials .
Mécanisme D'action
The mechanism by which Urea, N,N’-bis(2-hydroxypropyl)- exerts its effects involves interactions with molecular targets such as enzymes and proteins. The hydroxypropyl groups enhance the solubility and stability of the compound, allowing it to effectively interact with biological molecules. These interactions can lead to modifications in protein structure and function, which are crucial for its applications in research and medicine .
Comparaison Avec Des Composés Similaires
Urea: The parent compound, which lacks the hydroxypropyl groups.
N,N’-bis(2-hydroxyethyl)urea: A similar compound with hydroxyethyl groups instead of hydroxypropyl groups.
N,N’-bis(2-hydroxybutyl)urea: Another derivative with hydroxybutyl groups.
Uniqueness: Urea, N,N’-bis(2-hydroxypropyl)- is unique due to the presence of hydroxypropyl groups, which impart distinct chemical and physical properties. These groups enhance the compound’s solubility, stability, and reactivity, making it more versatile for various applications compared to its analogs .
Propriétés
Numéro CAS |
77463-87-7 |
|---|---|
Formule moléculaire |
C7H16N2O3 |
Poids moléculaire |
176.21 g/mol |
Nom IUPAC |
1,3-bis(2-hydroxypropyl)urea |
InChI |
InChI=1S/C7H16N2O3/c1-5(10)3-8-7(12)9-4-6(2)11/h5-6,10-11H,3-4H2,1-2H3,(H2,8,9,12) |
Clé InChI |
UBZFJRDOTBGVAY-UHFFFAOYSA-N |
SMILES canonique |
CC(CNC(=O)NCC(C)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


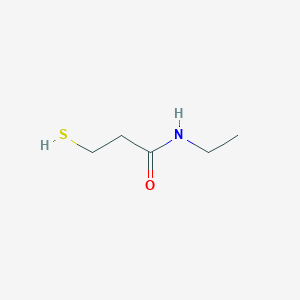
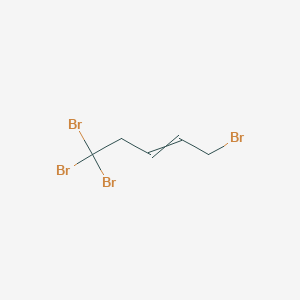
![2-Oxa-7-azaspiro[4.5]decane-10-carboxylic acid, 1,6,8-trioxo-, methyl ester](/img/structure/B14449571.png)
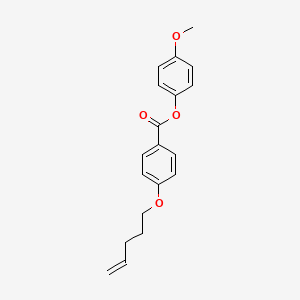
![2-Butenoic acid, 2-methyl-, 2,3,3a,4,5,6,7,8,9,11a-decahydro-7,9-dihydroxy-10-(hydroxymethyl)-6-methyl-3-methylene-2-oxo-6,9-epoxycyclodeca[b]furan-4-yl ester, [3aR-[3aR*,4R*(Z),6R*,7S*,9R*,10Z,11aR*]]-](/img/structure/B14449586.png)
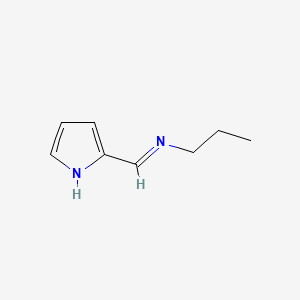
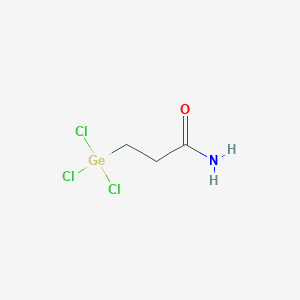
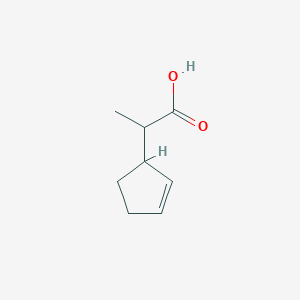
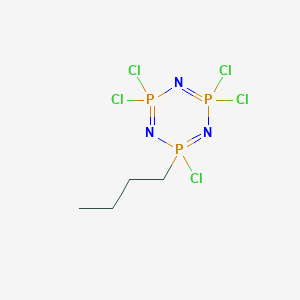
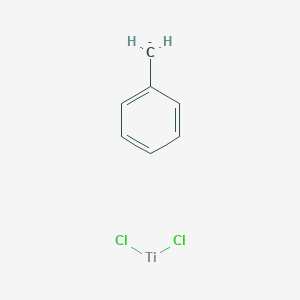
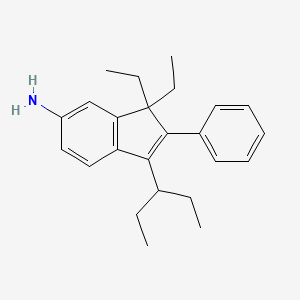

![2-[(Oxolan-2-yl)methoxy]ethyl prop-2-enoate](/img/structure/B14449632.png)

